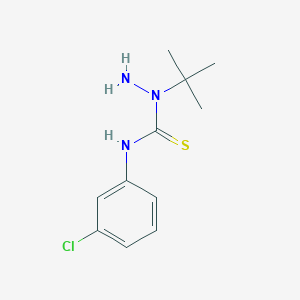

3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea

Description

3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea (Molecular formula: C₁₁H₁₆ClN₃S) is a thiourea derivative characterized by a tert-butyl group, an amino group, and a 3-chlorophenyl (3-ClPh) substituent. Its structure, defined by the SMILES string CC(C)(C)N(C(=S)NC1=CC(=CC=C1)Cl)N, highlights the steric bulk of the tert-butyl group and the electron-withdrawing 3-ClPh moiety .

Properties

IUPAC Name |

1-amino-1-tert-butyl-3-(3-chlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3S/c1-11(2,3)15(13)10(16)14-9-6-4-5-8(12)7-9/h4-7H,13H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBDZLGJTFPYCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=S)NC1=CC(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea typically involves the reaction of 3-chloroaniline with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a crucial building block in the synthesis of more complex molecules. It is used in various chemical reactions, including oxidation, reduction, and substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

- Organocatalysis: Thiourea derivatives, including this compound, act as organocatalysts in several reactions, enhancing reaction rates and selectivity .

Biology

- Enzyme Inhibition: Research indicates that 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea can inhibit specific enzymes by binding to their active sites. This property is valuable for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.

- Antimicrobial Activity: The compound exhibits antibacterial properties against various pathogens. Studies have shown its effectiveness against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations comparable to standard antibiotics .

Medicine

- Therapeutic Potential: The compound has been explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with cellular proteins may influence various signaling pathways, making it a candidate for drug development .

- Pharmacological Benefits: Thiourea derivatives are known for their diverse pharmacological activities, including antidiabetic, anti-inflammatory, and antiviral effects. This broad spectrum of activity positions them as promising candidates in medicinal chemistry .

Industry

- Material Development: In industrial applications, 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea is utilized in the development of new materials. Its properties make it suitable for use as a catalyst in various industrial processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiourea derivatives, including 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea. Results indicated significant antibacterial activity against multiple bacterial strains with MIC values demonstrating its potential as an alternative to conventional antibiotics .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of thiourea derivatives revealed that 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea effectively inhibited certain enzymes involved in metabolic pathways. This inhibition was linked to structural interactions at the enzyme's active site, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular proteins, affecting various signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Electronic Features

The compound’s tert-butyl group distinguishes it from analogs with smaller or electron-withdrawing substituents. Key comparisons include:

Substituent Effects

- 3-Acetyl-1-(3-chlorophenyl)thiourea (C₉H₉ClN₂OS): Replaces the tert-butyl and amino groups with an acetyl moiety. This difference may influence reactivity and binding interactions .

- Amino Acid Thiourea Derivatives (M1/M2): Feature amino acid moieties that introduce hydrophilic groups, enhancing solubility and receptor selectivity. The tert-butyl group in the target compound, in contrast, increases hydrophobicity, which may improve membrane penetration .

Common 3-Chlorophenyl Motif

The 3-ClPh group is shared across multiple analogs (e.g., compounds in and ), contributing a hydrophobic aromatic ring that likely aids in binding to hydrophobic protein pockets or lipid membranes .

Electronic and Steric Implications

- Amino Group: Facilitates hydrogen bonding, analogous to amino acid derivatives in M1/M2, but with reduced hydrophilicity .

- 3-ClPh vs. Other Aromatic Groups : The chloro substituent’s meta position minimizes steric hindrance compared to ortho-substituted analogs, optimizing binding .

Biological Activity

3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this thiourea derivative, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea can be described as follows:

- Chemical Formula : C₁₃H₁₈ClN₃S

- Molecular Weight : 273.82 g/mol

- Functional Groups : Amino group, thiourea moiety, and chlorophenyl substituent.

This structural configuration contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit substantial antimicrobial properties. For instance, 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea has been evaluated for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli are reported to be in the range of 40–50 µg/mL, demonstrating comparable potency to standard antibiotics like ceftriaxone .

Anticancer Activity

Thiourea derivatives have shown promising anticancer effects. In vitro studies have demonstrated that 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea can inhibit the proliferation of cancer cell lines, with IC₅₀ values ranging from 7 to 20 µM. The mechanism involves targeting specific pathways associated with tumor growth and angiogenesis . Notably, compounds in this class have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies suggest that thiourea derivatives can modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This property positions them as candidates for treating inflammatory diseases .

Enzyme Inhibition

The ability of 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea to inhibit specific enzymes has been a focal point in research. For instance, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. IC₅₀ values against AChE range from 33.27–93.85 nM, indicating strong inhibitory activity compared to other known inhibitors .

Study 1: Antimicrobial Efficacy

In a recent study conducted by researchers at [source], the antimicrobial activity of various thiourea derivatives was assessed. The results indicated that 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea effectively inhibited the growth of E. coli and S. aureus, with MIC values significantly lower than those of commonly used antibiotics.

Study 2: Anticancer Mechanisms

A comprehensive investigation into the anticancer mechanisms of thiourea derivatives revealed that 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea induced apoptosis in breast cancer cell lines by activating caspase pathways and modulating p53 expression . This study highlights the compound's potential as a therapeutic agent in oncology.

Summary of Biological Activities

| Activity Type | Observed Effects | MIC/IC₅₀ Values |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | 40–50 µg/mL |

| Anticancer | Induces apoptosis in cancer cells | IC₅₀: 7–20 µM |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Not specified |

| Enzyme inhibition | Inhibits AChE | IC₅₀: 33.27–93.85 nM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-3-tert-butyl-1-(3-chlorophenyl)thiourea, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 3-chlorophenyl isothiocyanate and 3-amino-3-tert-butylamine under controlled conditions. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- Temperature : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature.

- Stoichiometry : A 1:1 molar ratio of amine to isothiocyanate ensures symmetrical product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this thiourea derivative?

- Methodological Answer :

- FT-IR : Confirm thiourea C=S stretch (1250–1350 cm⁻¹) and N-H vibrations (3100–3300 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm) and tert-butyl protons (δ 1.3–1.5 ppm); ¹³C NMR identifies thiourea carbonyl (C=S, δ 175–185 ppm).

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (N-H···S), and packing motifs. For example, monoclinic systems (space group C2/c) with Z = 8 are common for similar derivatives .

Q. What biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer :

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).

- Enzyme inhibition : Screen against acetylcholinesterase (AChE) via Ellman’s method, using donepezil as a reference inhibitor.

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations. Note that substituent positioning (e.g., 3-chlorophenyl) enhances lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of asymmetric thiourea derivatives?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., tert-butyl amino groups) using Boc (tert-butyloxycarbonyl) to direct coupling to the 3-chlorophenyl moiety.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to stabilize intermediates and favor desired regiochemistry.

- Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor kinetic products, while prolonged heating shifts equilibrium toward thermodynamically stable isomers .

Q. What factors contribute to contradictory bioactivity data across studies on structurally similar thiourea compounds?

- Methodological Answer :

- Structural variations : Minor substituent changes (e.g., chloro vs. ethoxy groups) alter steric/electronic profiles, impacting target binding.

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers), cell lines, or bacterial strains affect compound solubility and bioavailability.

- Data normalization : Use standardized positive controls and replicate experiments (n ≥ 3) to minimize variability .

Q. What strategies improve the efficiency of thiourea derivatives in catalytic or extraction processes?

- Methodological Answer :

- Gold leaching : Optimize thiourea-Fe³⁺ complexes (0.1 M thiourea, 0.02 M Fe₂(SO₄)₃, pH 1.5–2.5) for Au dissolution. Add thiocyanate (SCN⁻) to stabilize Au-thiourea complexes and reduce reagent consumption.

- Selective sorption : Incorporate thiourea into polymer matrices (e.g., polyacrylamide) for phosphate removal; adjust crosslinking density to enhance selectivity (43% P removal reported) .

Q. How do computational models align with experimental crystallographic data for this compound?

- Methodological Answer :

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data (bond lengths/angles). For example, C=S bond lengths typically deviate <0.02 Å from computed values.

- Hydrogen bonding networks : Molecular dynamics simulations predict N-H···S interactions, validated via crystallography (e.g., d(N···S) = 3.3–3.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.